molecular formula C21H22N4OS2 B2605483 3-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-42-0

3-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2605483
CAS No.: 847402-42-0
M. Wt: 410.55
InChI Key: FEVBSACTBQONAQ-UHFFFAOYSA-N
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Description

The compound 3-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic molecule that features a combination of triazole and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Propylthio Group: The propylthio group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.

    Attachment of the Phenethyl Group: The phenethyl group is typically introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through a cyclization reaction involving ortho-aminothiophenol and a suitable carbonyl compound.

    Final Coupling Step: The final step involves coupling the triazole and benzothiazole intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one: can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the propylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

3-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one:

    Medicinal Chemistry: This compound may exhibit biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: The unique structural features of this compound could make it useful in the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: It may serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole and benzothiazole rings could play a role in these interactions by providing specific binding sites or electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-phenethyl-5-(propylthio)-4H-1,2,4-triazole
  • 2-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazole

Uniqueness

3-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one: is unique due to the specific combination of triazole and benzothiazole rings, along with the propylthio and phenethyl substituents. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[[4-(2-phenylethyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS2/c1-2-14-27-20-23-22-19(24(20)13-12-16-8-4-3-5-9-16)15-25-17-10-6-7-11-18(17)28-21(25)26/h3-11H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVBSACTBQONAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(N1CCC2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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